molecular formula C29H43Cl3N4O3 B8085344 CM-579 trihydrochloride

CM-579 trihydrochloride

Cat. No.: B8085344
M. Wt: 602.0 g/mol
InChI Key: XKSDREMVFCQUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CM-579 trihydrochloride is a first-in-class reversible, dual inhibitor of G9a and DNA methyltransferase (DNMT). It exhibits potent in vitro cellular activity across a broad spectrum of cancer cells, with IC50 values of 16 nM for G9a and 32 nM for DNMT .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CM-579 trihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves rigorous quality control measures to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

CM-579 trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction and include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted analogs .

Scientific Research Applications

CM-579 trihydrochloride has several scientific research applications, including:

Mechanism of Action

CM-579 trihydrochloride exerts its effects by inhibiting the activity of G9a and DNMT. It binds to the active sites of these enzymes, preventing them from catalyzing the methylation of histones and DNA. This inhibition leads to changes in gene expression and cellular functions, ultimately resulting in the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual inhibitory activity against both G9a and DNMT. This dual inhibition makes it a valuable tool for studying the interplay between histone and DNA methylation in cancer cells .

Properties

IUPAC Name

6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O3.3ClH/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33;;;/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSDREMVFCQUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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